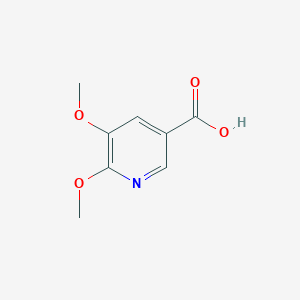

5,6-Dimethoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUSKADCOGLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502665 | |

| Record name | 5,6-Dimethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76470-34-3 | |

| Record name | 5,6-Dimethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxynicotinic Acid (CAS: 76470-34-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxynicotinic acid, with the CAS number 76470-34-3, is a substituted pyridine carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to play crucial roles in various physiological processes and have been explored for the treatment of a range of conditions, including dyslipidemia, cardiovascular diseases, and as having potential antibacterial and anti-inflammatory properties. The introduction of methoxy groups at the 5 and 6 positions of the nicotinic acid scaffold can significantly alter its physicochemical properties, and consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its properties, synthesis, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 76470-34-3 | [1] |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

Properties of 2,6-Dimethoxypyridine-3-carboxylic acid (Isomer):

| Property | Value |

| Melting Point | 140-144 °C |

| Boiling Point | 293.067 °C at 760 mmHg |

| pKa | 3.63 ± 0.10 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. While specific experimental spectra for this compound are not widely published, data for related nicotinic acid derivatives can provide insights into expected spectral features. For instance, the 1H and 13C NMR spectra of nicotinic acid and its derivatives typically show characteristic signals for the pyridine ring protons and carbons. Similarly, IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily available literature. However, general methods for the synthesis of substituted nicotinic acids can be adapted. A plausible synthetic approach could involve the oxidation of a corresponding substituted pyridine precursor.

Conceptual Experimental Workflow for Synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, the broader class of nicotinic acid derivatives has been extensively investigated.

Potential Areas of Interest:

-

Antibacterial Activity: Various derivatives of nicotinic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes or disruption of the bacterial cell membrane.

-

Anti-inflammatory Effects: Some nicotinic acid analogs have shown anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.

-

Anticancer Potential: A related compound, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), has been shown to induce cytokines and exhibit anti-vascular and anti-angiogenic effects.[3] This suggests that appropriately substituted nicotinic acid derivatives could be explored for their potential as biological response modifiers in cancer therapy. The mechanism of action for DMXAA in murine models involves the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines.[4][5]

Illustrative Signaling Pathway (DMXAA-STING Pathway in Mice):

References

- 1. parchem.com [parchem.com]

- 2. scbt.com [scbt.com]

- 3. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 5,6-Dimethoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical characteristics of 5,6-Dimethoxynicotinic acid. Due to the limited availability of published experimental data for this specific compound, this document also furnishes comprehensive, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are intended to empower researchers to ascertain these parameters in a laboratory setting.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 183.16 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 76470-34-3 | Parchem[2], ChemicalBook[3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the primary physicochemical properties of an organic acid like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point can be determined using a capillary method.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[4][5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4][7][8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the expected melting point is approached.[5] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5][8]

-

Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[5]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a weak acid like a carboxylic acid, the pKa can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of the weak acid is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent if solubility is an issue. A standardized solution of a strong base (e.g., NaOH) is prepared.

-

Titration Procedure: A known volume of the weak acid solution is placed in a beaker with a pH electrode and a magnetic stirrer. The strong base is added in small, measured increments from a burette.[9][10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The additions should be smaller near the equivalence point, where the pH changes most rapidly.[9]

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve.[9]

-

pKa Determination: The half-equivalence point is located on the graph at exactly half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the weak acid.[9][11]

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

-

Sample Preparation: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is placed in a test tube or flask at a constant temperature.[12]

-

Solute Addition: A pre-weighed amount of the solid compound is added to the solvent. The mixture is then agitated (e.g., by shaking or stirring) to facilitate dissolution.[12]

-

Equilibration: The process of adding small, known amounts of the solute is continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged agitation.[12]

-

Quantification: The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the total mass of solute added.[12] The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL) or in molarity (mol/L).[13]

Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: A solution of the compound is prepared in one of the phases (e.g., water). This solution is then mixed with an equal volume of the second, immiscible solvent (e.g., octanol) in a separatory funnel.

-

Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14][16][17]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic acid.

Caption: Workflow for Physicochemical Characterization.

This comprehensive guide provides the foundational knowledge and methodologies required for the detailed physicochemical characterization of this compound. The application of these protocols will enable researchers to generate the critical data necessary for applications in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 76470-34-3 [amp.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. How to Calculate Solubility | Chemistry | Study.com [study.com]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Technical Guide: Solubility Profile of 5,6-Dimethoxynicotinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

1. Introduction

5,6-Dimethoxynicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical first step in the development of new drug formulations, analytical methods, and synthetic processes. Solubility data informs decisions on everything from reaction conditions to the choice of solvents for purification and the formulation of final dosage forms. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound.

2. Physicochemical Properties of this compound

While extensive experimental data on the solubility of this compound is not widely available in the public domain, we can infer its likely behavior based on its chemical structure and predicted properties.

-

Structure: The molecule contains a carboxylic acid group, which is ionizable, and two methoxy groups, which are polar. The pyridine ring itself has polar characteristics.

-

Predicted pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5. This means that its charge state, and therefore its solubility in aqueous solutions, will be highly dependent on the pH.

-

Predicted logP: The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. This indicates that it will likely have some solubility in both polar and non-polar organic solvents.

3. Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, n-octanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvents and buffer solutions. For pH-dependent solubility, prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8).

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

4. Data Presentation

While specific quantitative data for this compound is not available, the results from the aforementioned experimental protocol would be presented in a table similar to the one below.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.0) | 25 | TBD |

| PBS (pH 7.4) | 37 | TBD |

| 0.1 N HCl (pH ~1) | 25 | TBD |

| 0.1 N NaOH (pH ~13) | 25 | TBD |

| Ethanol | 25 | TBD |

| Methanol | 25 | TBD |

| DMSO | 25 | TBD |

| Acetone | 25 | TBD |

| Acetonitrile | 25 | TBD |

| n-Octanol | 25 | TBD |

| TBD: To Be Determined |

5. Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

5.2. pH-Dependent Solubility Profile (Theoretical)

A Technical Guide to the Spectroscopic Analysis of 5,6-Dimethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5,6-Dimethoxynicotinic acid based on its chemical structure. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.5 - 8.7 | Singlet (s) | 1H |

| H-4 | 7.9 - 8.1 | Singlet (s) | 1H |

| 5-OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |

| 6-OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 155 - 160 |

| C-6 | 160 - 165 |

| 5-OCH₃ | 55 - 60 |

| 6-OCH₃ | 55 - 60 |

| -COOH | 165 - 175 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-O (Methoxy) | 1000 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Expected [M+H]⁺ | m/z 184.06 |

| Expected Fragmentation | Loss of H₂O (m/z 166), loss of OCH₃ (m/z 153), loss of COOH (m/z 138)[1] |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data outlined above. These protocols may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[2] The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence.[4]

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0-14 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[4][5]

3. ¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.[2]

-

A wider spectral width (e.g., 0-220 ppm) is necessary for ¹³C NMR.[6]

-

A greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.[7]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.[7]

2. Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.[8]

-

Place the sample in the instrument and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[8]

-

The typical spectral range is 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.[10]

-

The solution should be free of non-volatile buffers or salts.

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like this compound.[11]

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[1]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 5,6-Dimethoxynicotinic Acid Remains Undisclosed

A comprehensive review of scientific literature and databases reveals a significant knowledge gap regarding the biological activity of 5,6-Dimethoxynicotinic acid. Despite extensive searches for its pharmacological profile, mechanism of action, and potential therapeutic effects, no substantive data is publicly available. This notable absence of information precludes the creation of an in-depth technical guide as requested.

Initial investigations into the biological properties of this compound were met with a consistent misidentification, frequently yielding results for a structurally distinct compound, 5,6-Dimethylxanthenone-4-acetic acid (DMXAA). DMXAA is a well-characterized STING (Stimulator of Interferon Genes) agonist with known anti-tumor and anti-vascular activities. However, this information is not applicable to this compound.

The lack of available research means that key aspects required for a technical whitepaper, such as quantitative data on efficacy (e.g., IC50, EC50 values), detailed experimental protocols for biological assays, and established signaling pathways, do not exist in the public domain for this compound. Consequently, the creation of structured data tables and visual diagrams to illustrate its biological functions is not feasible at this time.

For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity. Its biological activities, potential therapeutic applications, and mechanisms of action are yet to be determined. The absence of published research highlights an opportunity for novel investigation into the pharmacological properties of this compound.

Future research efforts would need to begin with foundational in vitro screening assays to identify any potential biological targets and cellular effects. Should any significant activity be observed, subsequent studies could then elucidate the mechanism of action, establish quantitative measures of potency and efficacy, and map any relevant signaling pathways. Until such primary research is conducted and published, the biological landscape of this compound will remain uncharted.

5,6-Dimethoxynicotinic Acid: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 5,6-Dimethoxynicotinic acid is limited. This guide provides a comprehensive overview of its chemical properties and extrapolates potential research avenues based on the well-documented pharmacology of the broader class of nicotinic acid derivatives. The experimental protocols and potential signaling pathways described herein are illustrative and should be adapted based on specific research objectives.

Core Compound Information

This compound is a substituted pyridine carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 183.16 g/mol | --INVALID-LINK-- |

| CAS Number | 76470-34-3 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - |

Potential Pharmacological Significance

Lipid Metabolism: Nicotinic acid is a well-established lipid-lowering agent. It favorably modulates plasma lipid levels by reducing triglycerides, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G, which is expressed in adipocytes and immune cells.[1]

Cardiovascular Effects: Beyond lipid modification, nicotinic acid derivatives can induce vasodilation, which contributes to their therapeutic effects in peripheral vascular diseases.[1] This effect is also linked to GPR109A activation and subsequent prostaglandin release.

Anti-Inflammatory and Immunomodulatory Properties: Activation of GPR109A on immune cells can lead to the modulation of inflammatory responses. Research has explored the anti-inflammatory potential of various nicotinic acid derivatives.

Antibacterial Activity: Some nicotinic acid derivatives have been investigated as antibacterial agents, particularly against Mycobacterium tuberculosis. Their proposed mechanism involves the inhibition of peptide synthesis in susceptible organisms.

The dimethoxy substitutions on the pyridine ring of this compound may alter its potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid, making it an interesting candidate for further investigation in these areas.

Hypothetical Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous syntheses of substituted nicotinic acids. The following is a hypothetical protocol that would require optimization and validation.

Reaction Scheme: A potential synthesis could start from a commercially available dimethoxy-substituted pyridine derivative, followed by oxidation of a methyl group or hydrolysis of a nitrile or ester to the carboxylic acid. A more likely route would involve the construction of the substituted pyridine ring.

Illustrative Experimental Protocol (Hypothetical):

Objective: To synthesize this compound.

Materials:

-

Starting materials (e.g., a suitably substituted diene and dienophile for a Diels-Alder approach, or a pre-functionalized pyridine for modification)

-

Appropriate solvents (e.g., dioxane, ethanol, water)

-

Reagents for cyclization, oxidation, or hydrolysis (e.g., DDQ, KMnO₄, NaOH)

-

Acids and bases for pH adjustment (e.g., HCl, NaHCO₃)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

-

Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Ring Formation (e.g., via Diels-Alder Reaction): A substituted oxazole could be reacted with a suitable dienophile to construct the pyridine ring with the desired substitution pattern. This is a common strategy for synthesizing substituted pyridines.

-

Aromatization: The resulting cycloadduct would then be aromatized, often through oxidation, to yield the pyridine ring.

-

Functional Group Interconversion: If the C3 position does not bear a carboxylic acid, a precursor functional group (e.g., a methyl group, nitrile, or ester) would need to be converted to the carboxylic acid.

-

Oxidation of a Methyl Group: If the precursor is 3-methyl-5,6-dimethoxypyridine, it could be oxidized using a strong oxidizing agent like potassium permanganate.

-

Hydrolysis of a Nitrile or Ester: If the precursor is a nitrile or an ester, it can be hydrolyzed under acidic or basic conditions to the carboxylic acid. For example, refluxing an ethyl nicotinate derivative with aqueous sodium hydroxide, followed by acidic workup.

-

-

Workup and Purification:

-

The reaction mixture would be cooled, and the pH adjusted to precipitate the carboxylic acid.

-

The crude product would be collected by filtration.

-

Purification would be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

-

Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point would also be determined.

Potential Signaling Pathways and Experimental Workflows

Given the established pharmacology of nicotinic acid, the following signaling pathways and experimental workflows represent logical starting points for investigating the biological activity of this compound.

GPR109A-Mediated Signaling

The primary target of nicotinic acid is the G-protein coupled receptor GPR109A. Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. In immune cells, the signaling is more complex and can involve both Gαi and Gαq pathways, leading to downstream effects on inflammation.

References

The Enigmatic Origins of 5,6-Dimethoxynicotinic Acid: A Technical Exploration

For Immediate Release

Shanghai, China – December 27, 2025 – Despite its presence in chemical supplier catalogs and patent literature, the specific historical discovery and initial synthesis of 5,6-Dimethoxynicotinic acid remain elusive within readily available scientific literature. This technical guide seeks to consolidate the known information regarding this compound and its related chemical space, providing a resource for researchers, scientists, and drug development professionals. Due to the absence of a definitive seminal publication, this document will focus on plausible synthetic routes based on established pyridine chemistry and will frame the compound within the broader context of substituted nicotinic acid derivatives.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 76470-34-3 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Alternate Name | 5,6-dimethoxypyridine-3-carboxylic acid |

| Predicted Boiling Point | 349.5±42.0 °C (Predicted) |

| Predicted pKa | 3.88±0.10 (Predicted) |

| Predicted LogP | 0.85 (Predicted) |

Table 1: Physicochemical Properties of this compound

Plausible Synthetic Pathways

While the original synthesis of this compound is not documented in easily accessible literature, several logical synthetic strategies can be proposed based on established methods for the preparation of substituted pyridine rings. A potential and efficient route would likely involve the construction of the substituted pyridine ring followed by modification of a side chain to the carboxylic acid.

One common and versatile method for pyridine synthesis is the Hantzsch pyridine synthesis. However, for a highly substituted and unsymmetrical pyridine such as this compound, a multi-step synthesis starting from a pre-functionalized precursor is more probable.

A plausible retrosynthetic analysis suggests that this compound could be synthesized from a corresponding cyanopyridine or methylpyridine precursor. The general workflow for such a synthesis is depicted below.

Caption: General synthetic workflow for this compound.

Synthesis from a Cyanopyridine Intermediate

A likely synthetic route would involve the preparation of 5,6-dimethoxy-3-cyanopyridine, followed by hydrolysis to the carboxylic acid. The cyanopyridine intermediate could be synthesized through a cyclocondensation reaction.

Experimental Protocol (Hypothetical):

-

Synthesis of 5,6-dimethoxy-3-cyanopyridine: A potential method involves the reaction of a substituted enamine with a malononitrile derivative. For example, a dimethoxy-substituted aminocrotonate could be reacted with a suitable three-carbon component to form the pyridine ring.

-

Hydrolysis to this compound: The resulting 5,6-dimethoxy-3-cyanopyridine would then be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.

Caption: Plausible synthesis via a cyanopyridine intermediate.

Synthesis from a Methylpyridine Intermediate

Alternatively, the synthesis could proceed through the oxidation of a 5,6-dimethoxy-3-methylpyridine precursor.

Experimental Protocol (Hypothetical):

-

Synthesis of 5,6-dimethoxy-3-methylpyridine: This intermediate could be formed via various established pyridine synthesis methods, such as those involving the condensation of β-dicarbonyl compounds with an ammonia source and an aldehyde.

-

Oxidation to this compound: The methyl group at the 3-position of the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid.

Caption: Plausible synthesis via oxidation of a methylpyridine.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or any associated signaling pathways of this compound. Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in various biological processes, most notably as precursors to the coenzymes NAD and NADP. Substituted nicotinic acids are a diverse class of compounds with a wide range of pharmacological activities, including antihyperlipidemic, anti-inflammatory, and antimicrobial effects.

Given the structural similarity to other biologically active nicotinic acid derivatives, it is plausible that this compound could exhibit some biological activity. However, without experimental data, any discussion of its potential roles or mechanisms of action would be purely speculative. Future research would be necessary to elucidate any pharmacological properties and to identify potential protein targets or signaling pathways.

Future Directions

The lack of foundational research on this compound presents an opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

-

Biological Screening: A comprehensive screening of the compound for various biological activities, including but not limited to, enzyme inhibition, receptor binding, and antimicrobial effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways, would be warranted.

Theoretical Studies on 5,6-Dimethoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 5,6-Dimethoxynicotinic acid, a methoxy-substituted derivative of nicotinic acid (Vitamin B3). Due to the limited availability of direct experimental and theoretical studies on this specific compound, this document extrapolates information from the broader class of nicotinic acid derivatives to present a predictive analysis of its physicochemical properties, potential synthetic routes, and prospective pharmacological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future empirical investigation.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably in the management of dyslipidemia.[1][2] The substitution of the pyridine ring of nicotinic acid offers a rich scaffold for medicinal chemistry, allowing for the modulation of pharmacokinetic and pharmacodynamic properties. The introduction of methoxy groups, as in the case of this compound, can significantly influence the molecule's polarity, metabolic stability, and receptor binding affinity. This guide explores the theoretical landscape of this compound, providing a framework for its potential in drug discovery and development.

Physicochemical Properties

Based on its chemical structure and data for related compounds, the following physicochemical properties for this compound can be predicted.

| Property | Predicted Value |

| IUPAC Name | 5,6-dimethoxy-3-pyridinecarboxylic acid |

| CAS Number | 76470-34-3 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Predicted to have moderate solubility in water and good solubility in polar organic solvents |

| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, similar to other nicotinic acids. The pyridine nitrogen is expected to be weakly basic. |

| LogP | The octanol-water partition coefficient is predicted to be low, indicating a degree of hydrophilicity. |

Note: These values are predicted and require experimental verification.

Theoretical Synthesis Pathway

Caption: Conceptual synthesis workflow for this compound.

Representative Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a nicotinic acid derivative, which could be adapted for this compound. This is not a directly cited protocol for this specific molecule and would require optimization.

-

Methoxylation of a Dihalo- or Dihydroxy-pyridine Precursor: A suitable di-substituted pyridine (e.g., a dihalopyridine or dihydroxypyridine with a precursor to the carboxylic acid at the 3-position) is dissolved in an appropriate solvent (e.g., DMF or DMSO). Sodium methoxide is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion.

-

Work-up and Isolation: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dimethoxy-pyridine intermediate.

-

Oxidation to Carboxylic Acid: The dimethoxy-pyridine intermediate with a side chain at the 3-position (e.g., a methyl group) is dissolved in a suitable solvent. A strong oxidizing agent, such as potassium permanganate, is added, and the mixture is heated.

-

Final Work-up and Purification: The reaction mixture is filtered to remove manganese dioxide. The filtrate is acidified to precipitate the carboxylic acid. The crude product is collected by filtration and can be purified by recrystallization to yield this compound.

Predicted Biological Activity and Therapeutic Potential

The biological activity of this compound has not been extensively reported. However, based on the known pharmacology of nicotinic acid and its derivatives, several potential areas of therapeutic interest can be hypothesized.

Lipid-Lowering Effects

Nicotinic acid is a well-known agent for treating dyslipidemia. It favorably modulates blood lipid levels by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. The primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A) in adipocytes, which leads to the inhibition of lipolysis.

Caption: Hypothetical signaling pathway for the lipid-lowering effects.

The 5,6-dimethoxy substitution could potentially alter the binding affinity and selectivity for GPR109A, possibly leading to a modified efficacy or side-effect profile compared to the parent nicotinic acid.

Anti-Inflammatory Potential

Some derivatives of nicotinic acid have demonstrated anti-inflammatory properties.[3] The mechanism for this is not fully elucidated but may involve the modulation of inflammatory cytokine production. The electron-donating nature of the methoxy groups in this compound could influence its interaction with biological targets involved in inflammatory pathways.

Antibacterial Activity

Nicotinic acid derivatives are also known to possess antibacterial activity, particularly against Mycobacterium tuberculosis.[4] They are thought to inhibit peptide synthesis in susceptible organisms.[4] It is plausible that this compound could exhibit antibacterial properties, and this warrants further investigation.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on safety data sheets for similar compounds, the following general precautions are recommended:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. A thorough toxicological assessment is required.

Future Directions

The theoretical framework presented in this guide highlights the need for empirical research to validate the predicted properties and activities of this compound. Key areas for future investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Comprehensive characterization of its physicochemical properties, including spectroscopic analysis (NMR, IR, MS) and determination of solubility and pKa.

-

In vitro and in vivo studies to evaluate its biological activity, focusing on its potential as a lipid-lowering agent, anti-inflammatory compound, or antibacterial agent.

-

Toxicological studies to determine its safety profile.

Conclusion

This compound represents an under-explored derivative of the pharmacologically significant nicotinic acid scaffold. While direct data is scarce, theoretical considerations suggest it may possess interesting biological activities. This technical guide provides a foundational understanding to stimulate and guide future research into this promising compound, with the ultimate goal of unlocking its potential therapeutic applications.

References

5,6-Dimethoxynicotinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5,6-Dimethoxynicotinic acid (CAS No. 76470-34-3), including its availability from various suppliers, its chemical properties, and its current standing in scientific research. While this compound is available as a research chemical, public domain information regarding its specific biological activity, involvement in signaling pathways, and detailed experimental protocols is limited. This guide aims to consolidate the available information and provide a framework for its potential scientific exploration.

Chemical Properties and Supplier Information

This compound is a pyridine derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] It is typically supplied as a solid and should be stored at room temperature in an inert atmosphere. Several chemical suppliers offer this compound for research purposes. The table below summarizes the available data from a selection of suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | CAS Number | Purity/Specifications | Available Quantities | Lead Time & Pricing |

| Santa Cruz Biotechnology | 76470-34-3 | Not specified | Not specified | Contact for quote |

| Parchem | 76470-34-3 | Not specified | Bulk and various packaging options available[2][3] | Contact for quote |

| BLD Pharm | 76470-34-3 | Not specified | Not specified | Contact for quote[4] |

| Aladdin Scientific | 76470-34-3 | min 97% | 1 gram | Contact for quote[5] |

| BIOGEN Científica | 76470-34-3 | Not specified | 250 mg | Contact for quote[6] |

Experimental Landscape and Potential Research Directions

A thorough review of publicly available scientific literature did not yield specific experimental protocols or studies detailing the biological activity of this compound. Its structural similarity to other biologically active nicotinic acid derivatives suggests potential applications in various research areas, including medicinal chemistry and drug discovery. The presence of methoxy groups on the pyridine ring could influence its pharmacokinetic and pharmacodynamic properties.

Given the lack of direct experimental data, a logical first step for researchers interested in this compound would be to perform initial screening assays to determine its biological targets and potential therapeutic effects.

Hypothetical Experimental Workflow for Compound Screening

The following diagram illustrates a general workflow for the initial biological screening of a research compound like this compound.

Caption: A hypothetical workflow for the initial screening of this compound.

Analogous Compound Signaling Pathway: DMXAA and the STING Pathway

While no signaling pathways have been directly elucidated for this compound, the structurally related compound 5,6-dimethylxanthenone-4-acetic acid (DMXAA) is a known activator of the Stimulator of Interferon Genes (STING) pathway. This pathway is a critical component of the innate immune system. Understanding the mechanism of DMXAA can provide a potential framework for investigating nicotinic acid derivatives.

The diagram below illustrates the STING signaling pathway as activated by DMXAA in murine cells. It is important to note that this pathway is for a different, albeit structurally related, compound and is provided for illustrative purposes only.

Caption: The STING signaling pathway activated by the analog DMXAA (for illustrative purposes).

Conclusion

This compound is a readily available research chemical with potential for exploration in various scientific domains. While direct biological data is currently scarce, its chemical structure suggests that it could serve as a valuable building block in medicinal chemistry or possess undiscovered biological activities. The provided information on suppliers and a hypothetical research workflow aims to facilitate the initial steps for researchers interested in investigating this compound. Future studies are warranted to elucidate its potential roles in biological systems and its utility in drug development.

References

Methodological & Application

Synthesis of 5,6-Dimethoxynicotinic Acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 5,6-dimethoxynicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route offers a practical approach for researchers, scientists, and drug development professionals, starting from the readily available precursor 3-iodo-5,6-dimethoxypyridine. The protocols are presented with clarity to ensure reproducibility in a laboratory setting.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of the methoxy groups and the carboxylic acid moiety makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This document outlines a two-step synthetic pathway, commencing with the formation of a key intermediate, 5,6-dimethoxypyridine-3-thiol, followed by its conversion to the target carboxylic acid.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 5,6-dimethoxypyridine-3-thiol from 3-iodo-5,6-dimethoxypyridine. The subsequent step is the conversion of the thiol intermediate to the final carboxylic acid product.

Application Notes and Protocols: Laboratory Preparation of 5,6-Dimethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, multi-step procedure for the laboratory-scale synthesis of 5,6-Dimethoxynicotinic Acid, a valuable building block in medicinal chemistry and drug development. The described protocol is based on established chemical transformations of pyridine derivatives.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 6-Hydroxynicotinic acid. The key transformations involve the introduction of a nitro group at the 5-position, followed by its reduction to an amino group, conversion to a hydroxyl group via diazotization, and subsequent double O-methylation of the resulting dihydroxy-nicotinic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic acid

This step introduces a nitro group at the 5-position of 6-hydroxynicotinic acid through electrophilic nitration.

Methodology:

-

To a 250 mL flask, add 6-hydroxynicotinic acid (20 g).

-

Carefully add 100 mL of red fuming nitric acid.

-

Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.

-

Increase the temperature to 80°C and maintain for an additional 2 hours.

-

Cool the mixture to room temperature overnight.

-

Collect the yellow precipitate by filtration, wash with cold water (10 mL), and dry to yield 6-Hydroxy-5-nitronicotinic acid.[1]

| Parameter | Value |

| Starting Material | 6-Hydroxynicotinic acid |

| Key Reagents | Fuming nitric acid |

| Reaction Time | 10 hours |

| Reaction Temp. | 50-80°C |

| Typical Yield | 85-95% |

| Purity (LC-MS) | >95% |

Step 2: Synthesis of 5-Amino-6-hydroxynicotinic acid

The nitro group of 6-Hydroxy-5-nitronicotinic acid is reduced to an amino group.

Methodology:

-

In a 500 mL flask, suspend 6-Hydroxy-5-nitronicotinic acid (15 g) in ethanol (200 mL).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.5 g).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 5-Amino-6-hydroxynicotinic acid.

| Parameter | Value |

| Starting Material | 6-Hydroxy-5-nitronicotinic acid |

| Key Reagents | H₂, 10% Pd/C |

| Reaction Time | 12-16 hours |

| Reaction Temp. | Room Temperature |

| Typical Yield | 90-98% |

| Purity | >95% |

Step 3: Synthesis of 5,6-Dihydroxynicotinic acid

The amino group of 5-Amino-6-hydroxynicotinic acid is converted to a hydroxyl group via a diazonium salt intermediate.

Methodology:

-

Dissolve 5-Amino-6-hydroxynicotinic acid (10 g) in 1 M sulfuric acid (100 mL) at 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (5 g) in water (20 mL) dropwise, keeping the temperature below 5°C.

-

Stir the mixture at this temperature for 1 hour.

-

Slowly heat the reaction mixture to 80-90°C and maintain until nitrogen evolution ceases (approximately 2-3 hours).

-

Cool the solution to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to give 5,6-Dihydroxynicotinic acid.

| Parameter | Value |

| Starting Material | 5-Amino-6-hydroxynicotinic acid |

| Key Reagents | NaNO₂, H₂SO₄ |

| Reaction Time | 4 hours |

| Reaction Temp. | 0-90°C |

| Typical Yield | 70-80% |

| Purity | >90% |

Step 4: Synthesis of this compound

The two hydroxyl groups of 5,6-Dihydroxynicotinic acid are methylated to yield the final product.

Methodology:

-

Suspend 5,6-Dihydroxynicotinic acid (5 g) in methanol (100 mL).

-

Cool the suspension in an ice bath and bubble in HCl gas until the solution is saturated.

-

Reflux the mixture for 4-6 hours to esterify the carboxylic acid.

-

Cool the reaction mixture and evaporate the solvent.

-

Dissolve the resulting ester in tert-butanol (60 mL).

-

Add this solution dropwise to a freshly prepared ethereal diazomethane solution at -20°C.

-

Allow the reaction to slowly warm to room temperature and stir for 14-20 hours.[2]

-

Carefully quench any excess diazomethane with acetic acid.

-

Evaporate the solvent and dissolve the residue in a mixture of methanol (50 mL) and 2 M sodium hydroxide (50 mL).

-

Stir at room temperature for 4-6 hours to hydrolyze the ester.

-

Acidify the mixture with 2 M HCl to pH 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

| Parameter | Value |

| Starting Material | 5,6-Dihydroxynicotinic acid |

| Key Reagents | Diazomethane, Methanol, HCl, NaOH |

| Reaction Time | 24-36 hours (total) |

| Reaction Temp. | -20°C to Room Temperature |

| Typical Yield | 50-70% (overall for methylation and hydrolysis) |

| Purity (HPLC) | >97% |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the O-methylation and subsequent hydrolysis step.

Caption: Workflow for the preparation of this compound.

References

Application Notes and Protocols for the Quantification of 5,6-Dimethoxynicotinic Acid

Introduction

5,6-Dimethoxynicotinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in different matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended to serve as a starting point for researchers to develop and validate their own analytical procedures.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Principle

The method involves the separation of this compound from other components in the sample matrix using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax) using a UV detector.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (85%) (Analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Syringe filters (0.45 µm)

Experimental Protocol

4.1. Preparation of Mobile Phase

-

Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes.

4.2. Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4.3. Sample Preparation

-

Bulk Drug/Simple Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4.4. Chromatographic Conditions

-

Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase: 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: The UV spectrum of nicotinic acid shows absorption maxima around 262 nm.[1] For this compound, it is recommended to determine the λmax by scanning a standard solution from 200-400 nm. A wavelength of approximately 270 nm is a reasonable starting point.

-

Run Time: 10 minutes

4.5. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the HPLC-UV method, based on typical values for similar analytes.

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) at low concentrations.

Principle

The analyte is separated from the matrix components by reversed-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard, ensuring high selectivity and sensitivity.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Experimental Protocol

4.1. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% Formic acid in ultrapure water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

4.2. Preparation of Standard and QC Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the analyte into the appropriate blank matrix (e.g., plasma).

4.3. Sample Preparation (Protein Precipitation for Plasma)

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)

-

Mobile Phase Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte). Given the acidic nature, negative ion mode is a strong candidate.

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A plausible transition would be the loss of the carboxyl group (45 Da). For a molecular weight of 183.16, the precursor ion [M-H]⁻ would be m/z 182.1. A potential product ion could be m/z 137.1.

-

Collision Energy and other MS parameters: Optimize for the specific MRM transitions.

-

4.5. Data Analysis

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.

Quantitative Data Summary

The following table presents the expected performance characteristics for the LC-MS/MS method.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Note: HPLC Analysis of 5,6-Dimethoxynicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of 5,6-Dimethoxynicotinic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for research and quality control purposes.

Introduction

This compound is a substituted pyridine derivative of nicotinic acid. Accurate and precise quantification of this compound is crucial in various stages of drug development and research, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

3.1. Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)

-

Potassium dihydrogen phosphate (Analytical grade)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following are the recommended chromatographic conditions:

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

Table 1: HPLC Instrument Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 40 | 60 |

| 12.0 | 40 | 60 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Table 2: Gradient Elution Program

3.3. Preparation of Solutions

-

Mobile Phase A Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (90:10, A:B) to achieve concentrations in the range of 1 - 100 µg/mL.

-

Sample Preparation: The sample preparation procedure will vary depending on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the hypothetical performance characteristics of this method. These values should be experimentally determined during method validation.

| Parameter | Result |

| Retention Time | Approximately 6.5 min |

| Linearity (r²) | > 0.999 (Concentration range: 1-100 µg/mL) |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 3: Hypothetical Method Validation Data

Data Presentation and Visualization

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

5.2. Signaling Pathway (Illustrative)

While this compound itself is not directly involved in a well-established signaling pathway, its analysis is critical in drug development. The following diagram illustrates a conceptual relationship in a drug development context.

Caption: Role of HPLC analysis in drug development.

Conclusion

The proposed HPLC method provides a framework for the reliable and accurate quantification of this compound. The method is suitable for routine analysis in a quality control environment and for research purposes. It is recommended that a full method validation be performed according to ICH guidelines before implementation for regulated testing. This will ensure the method is fit for its intended purpose and yields consistently reliable results. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.

Application Notes and Protocols: 5,6-Dimethoxynicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxynicotinic acid is a substituted pyridine carboxylic acid that holds potential as a versatile scaffold in medicinal chemistry. Its structural features, including the electron-donating methoxy groups and the carboxylic acid handle, make it an attractive starting material for the synthesis of a diverse range of derivatives. While specific biological data for this compound itself is limited in publicly available literature, its structural analogs and related dimethoxy-substituted pyridines have been incorporated into molecules with significant pharmacological activities. These include compounds targeting G-protein coupled receptors and those with antiproliferative properties.

This document provides an overview of the potential applications of this compound in drug discovery, along with representative synthetic protocols and biological evaluation methods. The provided protocols are based on general methodologies for nicotinic acid derivatives and should be adapted and optimized for specific research objectives.

Potential Medicinal Chemistry Applications

The this compound scaffold can be envisioned as a key building block for the development of novel therapeutic agents across various disease areas. The strategic placement of the methoxy groups can influence the electronic properties, conformation, and metabolic stability of the final compounds. The carboxylic acid functionality serves as a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Potential therapeutic areas for derivatives of this compound include:

-

Neurological Disorders: Based on the finding that a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist, derivatives of this compound could be explored for their potential to modulate these and other CNS receptors.

-

Oncology: Isomeric dimethoxypyridine carboxylic acids have been utilized in the synthesis of organometallic complexes demonstrating antiproliferative activity. This suggests that derivatives of this compound could be investigated as potential anticancer agents.

-

Inflammatory Diseases: Nicotinic acid derivatives have been explored as anti-inflammatory agents. The 5,6-dimethoxy substitution pattern could be a novel variation to investigate in this context.

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is the primary site for derivatization. Standard coupling reactions can be employed to synthesize a library of amides and esters.

General Protocol for Amide Synthesis

A common method for amide bond formation involves the activation of the carboxylic acid followed by reaction with an amine.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent, for example, HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

The desired amine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-